Denufosol tetrasodium

Description

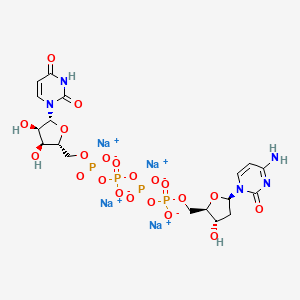

Structure

2D Structure

Propriétés

IUPAC Name |

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASYJVRFGUDDEW-WMUGRWSXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5Na4O21P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318250-11-2 | |

| Record name | Denufosol tetrasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENUFOSOL TETRASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Denufosol Tetrasodium

Denufosol (B1242441) Tetrasodium (B8768297) as a Selective P2Y2 Receptor Agonist

Denufosol acts as a selective agonist for the P2Y2 receptor, a member of the G protein-coupled receptor (GPCR) family. ebi.ac.uknih.gov This selectivity is a cornerstone of its pharmacological profile, dictating the downstream signaling events that ultimately lead to its physiological effects.

Receptor Binding Kinetics and Specificity

Denufosol demonstrates a notable affinity and potency for the human P2Y2 receptor. Pharmacological studies have determined its half-maximal effective concentration (EC50) to be approximately 220 nM (with a pEC50 of 6.66). nih.gov While it is considered a selective P2Y2 receptor agonist, it is reported to be non-selective when compared to the P2Y4 receptor, another member of the P2Y receptor family that is also activated by uridine (B1682114) triphosphate (UTP). nih.gov The dinucleotide structure of denufosol contributes to its enhanced stability against degradation by ectonucleotidases compared to endogenous ligands like ATP and UTP. mdpi.com

Table 1: Comparative Potency of Denufosol and Related Agonists at P2Y Receptors

| Compound | P2Y2 Receptor (pEC50) | P2Y4 Receptor (pEC50) | P2Y1 Receptor (pEC50) | Reference |

|---|---|---|---|---|

| Denufosol (INS37217) | 6.66 | - | - | nih.gov |

| Diquafosol (B1208481) (INS365) | 7.00 | - | - | nih.gov |

| ATP | - | - | 5.32 | nih.gov |

| UTP | - | - | - |

Intracellular Signaling Pathways Activated by P2Y2 Receptor Stimulation

The binding of denufosol to the P2Y2 receptor initiates a cascade of intracellular signaling events, primarily through the activation of the Gq/11 family of G proteins. ebi.ac.uknih.gov This activation leads to the stimulation of phospholipase C (PLC), a key enzyme in phosphoinositide signaling. nih.govnih.gov

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This transient increase in intracellular calcium concentration is a critical step in the mechanism of action of denufosol, as it directly links receptor activation to the modulation of ion channel activity. tocris.com

The signaling pathways activated by P2Y2 receptor stimulation also interact with adenylate cyclase (AC) pathways. While P2Y2 receptors primarily couple to Gq, leading to calcium mobilization, there is evidence that this pathway can influence cyclic AMP (cAMP) levels. Specifically, some isoforms of adenylate cyclase are sensitive to calcium levels. The increase in intracellular Ca2+ following P2Y2 activation can lead to the inhibition of Ca2+-sensitive adenylate cyclases, thereby modulating cAMP-dependent signaling pathways. nih.gov This interaction adds another layer of complexity to the cellular response to denufosol.

Modulation of Anion Secretion via Calcium-Activated Chloride Channels (TMEM16A)

A major consequence of P2Y2 receptor activation by denufosol in epithelial cells is the stimulation of anion secretion, a process mediated by the calcium-activated chloride channel (CaCC), also known as TMEM16A. atsjournals.orgfrontiersin.org This provides an alternative pathway for chloride transport that bypasses the defective CFTR channel in cystic fibrosis.

Mechanism of TMEM16A Activation Independent of CFTR Genotype

The elevation of intracellular calcium concentration, triggered by the P2Y2-PLC-IP3 signaling cascade, directly activates TMEM16A channels located on the apical membrane of epithelial cells. frontiersin.org This activation allows for the efflux of chloride ions from the cell into the airway surface liquid (ASL). The movement of chloride ions is followed by the paracellular movement of sodium and water, leading to hydration of the ASL. atsjournals.org This entire process is independent of the CFTR protein, making it a viable therapeutic strategy for all individuals with CF, regardless of their specific CFTR mutation. atsjournals.org

Research has shown that denufosol administration can lead to a transient increase in the height of the airway surface liquid. pnas.orgpnas.org However, the transient nature of the P2Y2 receptor-mediated calcium signal can lead to a short-lived therapeutic effect, which may have contributed to its limited clinical efficacy. nih.gov

Table 2: Effect of Denufosol on Airway Surface Liquid (ASL) Height in Normal and CF Airway Epithelium

| Condition | Baseline ASL Height (μm) | ASL Height after Denufosol (μm) | Reference |

|---|---|---|---|

| Simulated Normal Airway | ~7 | Modest Increase | pnas.orgpnas.org |

| Simulated CF Airway | Reduced | Modest Increase | pnas.orgpnas.org |

Contribution to Epithelial Chloride Fluxes

A key pharmacological action of denufosol is the stimulation of chloride secretion across epithelial surfaces. drugbank.com By activating P2Y2 receptors, denufosol initiates a signaling pathway that leads to the opening of alternative chloride channels, independent of the cystic fibrosis transmembrane conductance regulator (CFTR). wikipedia.orgnih.gov This is particularly significant in conditions like cystic fibrosis, where the CFTR channel is defective. wikipedia.org The activation of these alternative pathways, such as calcium-activated chloride channels (CaCCs), helps to compensate for the dysfunctional CFTR, thereby increasing ion and fluid secretion into the airways. atsjournals.orgturkjps.org This augmented chloride flux contributes to the hydration of the airway surface liquid. drugbank.comnih.gov

Inhibition of Epithelial Sodium Absorption through Epithelial Sodium Channels (ENaC)

In addition to promoting chloride secretion, denufosol also plays a crucial role in inhibiting the absorption of sodium through the epithelial sodium channels (ENaC). ncats.ioatsjournals.org This dual action of enhancing chloride secretion while simultaneously reducing sodium absorption is critical for increasing the volume of the airway surface liquid. atsjournals.org

Downregulation of ENaC Activity via P2Y2 Receptor Activation

The activation of P2Y2 receptors by denufosol triggers a Gq-protein-coupled signaling cascade. jci.org This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for maintaining ENaC activity. jci.orgphysiology.org The reduction in PIP2 levels leads to a decrease in the open probability of ENaC, thereby downregulating its activity. jci.orgcore.ac.uk This inhibitory effect on ENaC has been observed in various epithelial tissues, including those in the airways and kidneys. jci.orgnih.gov

Impact on Epithelial Fluid Dynamics

The coordinated actions of denufosol on chloride secretion and sodium absorption have a significant impact on epithelial fluid dynamics. By increasing the secretion of chloride ions and inhibiting the absorption of sodium ions, denufosol effectively increases the net movement of ions into the airway lumen. atsjournals.org This osmotic gradient drives the movement of water onto the epithelial surface, leading to enhanced hydration of the mucus layer. drugbank.com This hydration is a critical factor in improving the rheological properties of mucus, making it less viscous and easier to clear from the airways. wikipedia.org

Stimulation of Ciliary Beat Frequency in Airway Epithelia

Beyond its effects on ion transport, denufosol also enhances mucociliary clearance by directly stimulating the beat frequency of cilia on the surface of airway epithelial cells. ncats.ioesiason.orgatsjournals.org This action further contributes to the efficient removal of trapped particles and pathogens from the lungs. esiason.org

Cellular Mechanisms Underlying Ciliary Motion Enhancement

The stimulation of ciliary beat frequency (CBF) by denufosol is also mediated through the activation of P2Y2 receptors. mdpi.com This activation leads to an increase in intracellular calcium levels, a key second messenger in the regulation of ciliary motility. nih.govarvojournals.org The rise in intracellular calcium, along with other signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP), activates protein kinases that phosphorylate components of the ciliary axoneme, the motor apparatus of the cilium. jst.go.jp This phosphorylation cascade ultimately results in an increased CBF. nih.gov

Consequence for Mucociliary Clearance Efficiency

The combined effects of increased airway surface liquid hydration and stimulated ciliary beat frequency result in a significant improvement in mucociliary clearance efficiency. ncats.ionih.gov The hydrated, less viscous mucus is more easily propelled by the rapidly beating cilia, facilitating its movement up and out of the respiratory tract. wikipedia.orgatsjournals.org This enhanced clearance mechanism is fundamental to the lung's innate defense system. drugbank.com

Research Findings on Denufosol's Mechanisms

| Mechanism | Key Findings | References |

| P2Y2 Receptor Agonism | Denufosol is a selective agonist of the P2Y2 receptor, initiating downstream signaling cascades. | ontosight.aincats.iodrugbank.com |

| Chloride Secretion | Activates alternative, non-CFTR chloride channels (e.g., CaCCs) to increase chloride and fluid secretion. | wikipedia.orgnih.govatsjournals.orgturkjps.org |

| ENaC Inhibition | Downregulates ENaC activity by activating a Gq/PLC/PIP2 signaling pathway, reducing sodium absorption. | jci.orgphysiology.orgcore.ac.uknih.gov |

| Ciliary Beat Frequency | Increases intracellular calcium, leading to the stimulation of ciliary beat frequency. | mdpi.comnih.govarvojournals.org |

| Mucociliary Clearance | The integrated actions on ion transport and ciliary function enhance overall mucociliary clearance. | ncats.ioesiason.orgnih.govatsjournals.org |

Integrated Pharmacological Actions on Airway Surface Liquid Homeostasis

The distinct molecular actions of denufosol tetrasodium converge to produce an integrated pharmacological effect on the homeostasis of the airway surface liquid (ASL). atsjournals.org The ASL is a critical component of the lung's innate defense system, and its proper hydration is essential for effective mucociliary clearance. respiratory-therapy.com In conditions like cystic fibrosis, defective ion transport leads to a dehydrated and viscous mucus layer, which impairs this clearance mechanism. wikipedia.orgatsjournals.org

Denufosol is designed to correct this ion transport defect, irrespective of the patient's CFTR genotype. atsjournals.orgesiason.org By simultaneously stimulating chloride secretion and inhibiting sodium absorption, denufosol alters the osmotic gradient across the airway epithelium. ncats.iorespiratory-therapy.com This dual action effectively increases the net movement of water into the airway lumen, thereby rehydrating the periciliary fluid layer. respiratory-therapy.comnih.gov

Table 2: Integrated Effects of Denufosol on Airway Surface Liquid (ASL) Homeostasis

| Integrated Action | Contributing Mechanisms | Overall Impact on ASL Homeostasis |

|---|

| Airway Hydration | - Stimulation of chloride (Cl⁻) secretion. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deoxycytidine |

| Uridine |

| Mannitol |

| Dornase alfa |

| Azithromycin |

| Ibuprofen |

| Lancovutide |

| Ataluren |

| Cobicistat |

Preclinical Investigations and Translational Research of Denufosol Tetrasodium

In Vitro Studies on Primary and Immortalized Airway Epithelial Cell Cultures

In vitro research using cultured human airway epithelial cells has been fundamental in characterizing the pharmacological effects of denufosol (B1242441). These models allow for detailed investigation into the compound's influence on the key pathophysiological aspects of CF airway disease.

Cystic fibrosis is characterized by defective chloride secretion and increased sodium absorption across airway epithelia, leading to dehydration of the airway surface. openaccessjournals.comnih.gov Denufosol was designed to counteract this by modulating ion transport. nih.govatsjournals.org As a P2Y₂ receptor agonist, denufosol stimulates calcium-activated chloride channels (CaCC), providing a pathway for chloride secretion that bypasses the defective CFTR channel. researchgate.netcysticfibrosis.onlinekarger.com Studies on CF human bronchial epithelial cells have shown that activation of the P2Y₂ receptor leads to increased chloride and liquid secretions. drugbank.com In addition to promoting chloride efflux, P2Y₂ receptor activation by denufosol also inhibits the epithelial sodium channel (ENaC), thereby reducing sodium and water absorption from the airway lumen. drugbank.comnih.govcysticfibrosis.online This dual action—increasing chloride secretion while inhibiting sodium absorption—is intended to correct the net ion movement and rehydrate the airway surface. nih.govatsjournals.org

The net effect of denufosol's influence on ion transport is the hydration of the airway surface liquid (ASL). drugbank.comrespiratory-therapy.com The volume of the ASL, particularly the periciliary liquid (PCL) layer, is critical for effective ciliary beating and mucus transport. karger.comnih.gov In CF, a depleted ASL volume impairs mucociliary clearance. atsjournals.orgnih.gov In vitro models using cultured human airway epithelia have been employed to directly measure changes in ASL height following treatment. nih.govpnas.org Mathematical modeling based on experimental data from normal and CF human airway epithelial cells predicted that nucleotide receptor agonists like denufosol could effectively rehydrate the ASL of CF airways. pnas.org These studies support the hypothesis that by increasing the ASL volume, denufosol can restore a more favorable environment for mucociliary function. respiratory-therapy.compnas.org

Table 1: Summary of In Vitro Research Findings for Denufosol Tetrasodium (B8768297)

| Parameter Studied | Cell/Model System | Key Findings | References |

|---|---|---|---|

| Ion Transport | CF Bronchial Epithelial Cells | Activates alternative chloride channels (CaCC); Inhibits epithelial sodium channel (ENaC). | drugbank.comnih.govresearchgate.netcysticfibrosis.online |

| Airway Hydration | Cultured Human Airway Epithelium | Increases Airway Surface Liquid (ASL) height and volume. | drugbank.comrespiratory-therapy.compnas.org |

| Mucus Dynamics | Goblet Cells, Airway Epithelial Explants | Stimulates mucin secretion. | drugbank.comnih.govresearchgate.net |

Ex Vivo Organ and Tissue Perfusion Models for Airway Physiology

To bridge the gap between cell culture studies and in vivo responses, researchers have utilized ex vivo models. These systems, which involve intact tissues or organs maintained in a viable state, allow for the study of integrated physiological processes like mucociliary transport.

Tracheal mucosal velocity (TMV) is a direct measure of the rate of mucociliary transport. karger.com It serves as a key indicator of the effectiveness of therapies aimed at improving mucus clearance. In a significant preclinical study using a sheep model, denufosol demonstrated a prolonged increase in TMV for up to 8 hours following administration. karger.comatsjournals.orgatsjournals.org This sustained effect was attributed to denufosol being metabolically more stable than earlier-generation P2Y₂ agonists. atsjournals.orgatsjournals.org These findings provided strong evidence that denufosol's mechanism of action observed in vitro translates to an enhancement of the primary function of the mucociliary escalator in a whole-tissue system. karger.comscispace.com

Table 2: Summary of Ex Vivo Research Findings for Denufosol Tetrasodium

| Parameter Studied | Model System | Key Findings | References |

|---|---|---|---|

| Mucociliary Clearance | Sheep Trachea (in vivo) | Caused a prolonged (up to 8 hours) increase in tracheal mucosal velocity. | karger.comatsjournals.orgatsjournals.org |

| Ciliary Function | Isolated Human Airway Tissues | Increases ciliary beat frequency. | drugbank.comnih.govatsjournals.orgcysticfibrosis.online |

In Vivo Animal Models of Airway Disease and P2Y2 Receptor Modulation

The preclinical assessment of this compound has extensively utilized in vivo animal models to understand its effects on airway disease, particularly through the modulation of the P2Y2 receptor. These models have been crucial in characterizing the drug's potential to restore airway surface liquid hydration and enhance mucociliary clearance, mechanisms that are central to its therapeutic rationale. drugbank.comatsjournals.org

Murine models are fundamental in cystic fibrosis (CF) research for dissecting disease mechanisms and testing new therapies. For denufosol, mouse models that replicate key features of CF lung disease, such as impaired mucociliary clearance and mucus accumulation, have been particularly valuable. ersnet.org One such model is the β-epithelial Na+ channel (βENaC)-overexpressing mouse, which exhibits dehydrated airway surfaces and mucus obstruction, mimicking the pathophysiology of human CF lung disease. ersnet.orgoup.com

Preclinical studies in these CF-like mouse models have shown that activation of the P2Y2 receptor by denufosol can stimulate chloride secretion through alternative, non-CFTR-dependent channels. scirp.orgcysticfibrosis.online This action helps to hydrate (B1144303) the airway surface liquid, a critical factor for effective mucociliary function. scirp.orgrroij.com Research has demonstrated that this mechanism can lead to improvements in mucus clearance in these animal models. rroij.com Furthermore, early and preventive treatment with agents that modulate ion transport has shown therapeutic benefits in reducing mucus obstruction and inflammation in mice with CF-like lung disease. ersnet.org

| Murine Model | Key Pathophysiological Feature | Observed Effect of Denufosol (via P2Y2R Activation) | Reference |

|---|---|---|---|

| βENaC-Overexpressing Mouse | Airway surface liquid dehydration, Mucus obstruction | Stimulation of non-CFTR dependent chloride secretion, Increased airway hydration | ersnet.orgoup.com |

| General CF Mouse Models | Impaired mucociliary clearance | Improvement in mucociliary clearance | rroij.com |

Due to their greater anatomical and physiological similarities to human airways, large animal models, particularly sheep, have been essential for evaluating the effects of denufosol on respiratory physiology. atsjournals.orgatsjournals.org These models allow for more direct measurement of parameters like mucociliary clearance (MCC) and tracheal mucus velocity (TMV). atsjournals.orgatsjournals.org

In vivo studies in sheep have demonstrated that inhaled denufosol significantly enhances MCC. atsjournals.orgscispace.com This effect is attributed to its function as a P2Y2 receptor agonist, which leads to increased ciliary beat frequency and hydration of the airway mucosa. drugbank.comatsjournals.orgnih.gov Notably, the effects of denufosol on increasing tracheal mucosal velocity were observed to be long-lasting, persisting for up to 8 hours in sheep after a single administration. atsjournals.org These findings in large animal models provided strong preclinical evidence for the drug's intended mechanism of action and supported its progression into clinical trials. atsjournals.orgatsjournals.org

| Animal Model | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Sheep (Ovine Model) | Tracheal Mucus Velocity (TMV) / Mucociliary Clearance (MCC) | Significant and long-lasting (up to 8 hours) increase in TMV and enhancement of MCC following aerosol administration. | atsjournals.org |

Pharmacological Characterization in Preclinical Settings

The preclinical pharmacological profile of this compound established it as a potent and selective P2Y2 receptor agonist. nih.gov Its design aimed to overcome the limitations of earlier, less stable P2Y2 agonists like UTP. rroij.comnih.gov

A key feature of denufosol highlighted in preclinical studies is its enhanced metabolic stability compared to endogenous P2Y2 agonists such as UTP. atsjournals.orgnih.gov This stability was a critical design element, intended to provide a more sustained therapeutic effect in the airways. atsjournals.orgnih.gov

The degradation of denufosol occurs primarily through enzymatic hydrolysis of its tetraphosphate (B8577671) bridge. This process is predictable and leads to the stepwise formation of less active or inactive metabolites. The ultimate breakdown products include the naturally occurring nucleoside, uridine (B1682114). scispace.com This metabolic pathway ensures that the compound is eventually cleared without forming long-lasting, active byproducts. Pharmacokinetic studies in healthy volunteers confirmed that even at high nebulized doses, systemic absorption was very limited, indicating that the drug's activity is concentrated in the lungs where it is deposited. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Primary Degradation Mechanism | Enzymatic hydrolysis of the tetraphosphate chain. | scispace.com |

| Resulting Metabolites | Stepwise degradation to diphosphate, monophosphate, and ultimately uridine. | scispace.com |

| Metabolic Stability | Demonstrated to be significantly more stable than earlier P2Y2 agonists (e.g., UTP). | atsjournals.orgnih.gov |

Clinical Research Paradigms and Efficacy Assessments in Cystic Fibrosis

Early Phase Clinical Trials (Phase I/II) of Inhaled Denufosol (B1242441) Tetrasodium (B8768297)

Early phase clinical trials of inhaled denufosol tetrasodium were designed to establish the safety, tolerability, and preliminary efficacy of the compound in patients with cystic fibrosis. These initial studies were crucial in determining the potential of denufosol as a therapeutic agent and in informing the design of later-stage trials.

A notable Phase II study was a randomized, double-blind, multi-center, 28-day clinical trial that evaluated the safety and efficacy of this compound inhalation solution compared to a placebo (normal saline). nih.govatsjournals.org The trial enrolled patients with mild cystic fibrosis, specifically those with a screening Forced Expiratory Volume in one second (FEV1) of 75% or greater of the predicted normal value. nih.govatsjournals.org Participants were randomly assigned to receive one of three doses of denufosol or a placebo, administered three times daily. nih.govatsjournals.org

The primary methodology for evaluating safety and tolerability involved monitoring and recording adverse events throughout the study period. All treatments were reported to be generally well-tolerated, with no dose-response trends observed for safety parameters. nih.govatsjournals.org The most frequently reported adverse event was cough, which occurred in 47% of patients receiving denufosol and 52% of those receiving the placebo. nih.govatsjournals.org

The preliminary efficacy of denufosol was assessed by measuring changes in standard markers of pulmonary function. In the 28-day Phase II trial, patients treated with denufosol (with active doses pooled) showed statistically significant improvements in several key endpoints compared to those who received the placebo. nih.govatsjournals.org

Significant improvements from baseline were observed in FEV1, Forced Vital Capacity (FVC), Forced Expiratory Flow between 25% and 75% of FVC (FEF25-75%), and the FEV1/FVC ratio. nih.govatsjournals.org These early findings provided evidence of a potential benefit in lung function for patients with mild CF and supported the progression of denufosol into larger, more definitive Phase III trials. nih.govatsjournals.org

| Pulmonary Function Endpoint | Denufosol (Pooled Doses) | Placebo | P-value |

|---|---|---|---|

| FEV1 | Significant Improvement | - | 0.006 |

| FEF25-75% | Significant Improvement | - | 0.008 |

| FVC | Significant Improvement | - | 0.022 |

| FEV1/FVC | Significant Improvement | - | 0.047 |

Advanced Phase Clinical Trials (Phase III) in Cystic Fibrosis Lung Disease

Following the promising results from early-phase studies, this compound advanced to large-scale Phase III clinical trials. These pivotal studies, known as TIGER-1 and TIGER-2, were designed to provide definitive evidence of the drug's efficacy and safety in a broader population of individuals with cystic fibrosis and mild lung impairment.

The TIGER-1 study was a Phase III, randomized, double-blind, placebo-controlled trial that enrolled 352 patients with CF aged five years and older who had a baseline FEV1 of 75% or greater of the predicted normal value. nih.gov The primary objective was to evaluate the efficacy and safety of inhaled denufosol (60 mg) administered three times daily over a 24-week period. nih.gov The main outcome measure was the change in FEV1 from baseline to the week 24 endpoint. nih.gov

The results of the TIGER-1 trial demonstrated a statistically significant improvement in lung function for patients treated with denufosol compared to placebo. nih.govatsjournals.org The mean change from baseline in FEV1 at the 24-week endpoint was 0.048 liters for the denufosol group, whereas the placebo group showed a mean change of 0.003 liters. nih.govatsjournals.org This difference was statistically significant (P = 0.047). nih.govatsjournals.org

However, no significant differences were observed between the two groups for secondary endpoints, which included the rate of pulmonary exacerbations and other measures of lung function. nih.govatsjournals.org Despite this, the positive outcome for the primary endpoint was interpreted as evidence that denufosol could be a beneficial early intervention in CF lung disease. atsjournals.org The TIGER-1 study also included a 24-week open-label extension phase that followed the initial 24-week double-blind phase. researchgate.net

| Outcome Measure | Denufosol Group (n=178) | Placebo Group (n=174) | P-value |

|---|---|---|---|

| Mean Change in FEV1 from Baseline (Liters) | 0.048 | 0.003 | 0.047 |

The TIGER-2 study was the second Phase III trial of denufosol and was designed to confirm the findings of TIGER-1 over a longer duration. This multicenter, randomized, double-blind, placebo-controlled trial enrolled 466 patients with CF and mild lung function impairment. researchgate.netnih.gov The primary efficacy endpoint was the change from baseline in FEV1 at the 48-week endpoint. nih.govfiercebiotech.com

In contrast to TIGER-1, the TIGER-2 trial did not meet its primary endpoint. fiercebiotech.comwikipedia.org The improvement in FEV1 from baseline at week 48 was 40 mL for patients receiving denufosol and 32 mL for those receiving placebo, a difference that was not statistically significant (p=0.742). fiercebiotech.com An analysis of the primary endpoint, key secondary endpoints, and select subgroup populations in TIGER-2 indicated a lack of meaningful treatment benefit in this patient population. fiercebiotech.com

The incidence of pulmonary exacerbations was similar between the treatment arms, with 21% in the denufosol group and 26% in the placebo group. nih.govfiercebiotech.com The time to the first pulmonary exacerbation also did not differ significantly between the groups. nih.govfiercebiotech.com The unexpected and disappointing results from TIGER-2 led to a thorough analysis of the data to understand the discrepancy with the TIGER-1 findings. fiercebiotech.com

| Outcome Measure | Denufosol Group | Placebo Group | P-value |

|---|---|---|---|

| Change in FEV1 from Baseline at Week 48 (mL) | 40 | 32 | 0.742 |

Patients who completed the TIGER-2 trial were eligible to enroll in a separate three-year, open-label extension study called DEFY. fiercebiotech.comclinicaltrials.gov The purpose of the DEFY study was to gather data on the potential long-term benefits of denufosol treatment and to provide continued access to the medication for patients who had participated in the previous trial. clinicaltrials.gov However, due to the lack of meaningful benefit observed in the TIGER-2 trial, it was recommended that patients enrolled in the DEFY study discontinue treatment with denufosol. fiercebiotech.com

Pediatric Clinical Investigations (e.g., REACH) for Younger Patient Cohorts

While the pivotal Phase 3 trials for this compound primarily enrolled patients aged five years and older, the need to understand the safety and tolerability of new therapies in younger cystic fibrosis (CF) populations is a critical aspect of drug development. To this end, a specific pediatric clinical investigation, known as the REACH (Researching an Early Approach to Cystic Fibrosis Health) trial, was initiated.

The REACH study was designed as a small clinical trial focused on the safety and tolerability of denufosol in CF patients between the ages of two and four years old. cysticfibrosis.online This cohort represents a patient population where therapeutic intervention could potentially precede significant lung function decline. Given the age of the participants, traditional efficacy endpoints such as Forced Expiratory Volume in 1 second (FEV1) are not feasible to measure accurately. Therefore, the primary focus of such pediatric investigations shifts towards monitoring safety parameters and assessing tolerability to the administered therapy. The initiation of trials like REACH underscores the importance of a staggered approach to pediatric drug development in CF, where safety in the youngest patients is established before broader efficacy studies are considered.

Comprehensive Analysis of Clinical Efficacy Endpoints

The clinical development of this compound involved extensive evaluation of its efficacy through various pulmonary function tests and clinical outcomes. The two pivotal Phase 3 trials, TIGER-1 and TIGER-2, provide the primary data for this analysis.

Longitudinal Changes in Forced Expiratory Volume in 1 Second (FEV1)

FEV1, a measure of the maximum amount of air a person can forcibly exhale in one second, is a key indicator of lung function and a primary endpoint in most CF clinical trials.

In the TIGER-1 trial, a 24-week study, there was a statistically significant improvement in FEV1 for patients receiving denufosol compared to placebo. The mean change from baseline to the week 24 endpoint was 0.048 liters for the denufosol group, while the placebo group showed a change of 0.003 liters (P = 0.047). nih.gov This trial enrolled 352 patients aged five years and older with an FEV1 of 75% or greater of the predicted normal value. nih.govfiercebiotech.com

Conversely, the TIGER-2 trial, a larger and longer study of 48 weeks, did not meet its primary endpoint for FEV1. fiercebiotech.com In this trial, which enrolled 466 patients, the improvement in FEV1 from baseline was 40 mL for the denufosol group and 32 mL for the placebo group, a difference that was not statistically significant (p=0.742). fiercebiotech.comnih.gov The average rate of decline in FEV1 percent predicted over the 48 weeks was -2.30% for denufosol compared to -3.04% for placebo. nih.gov

| Trial | Treatment Group | Number of Patients | Mean Change in FEV1 from Baseline (Liters) | P-value |

|---|---|---|---|---|

| TIGER-1 (24 Weeks) | Denufosol | 178 | +0.048 | 0.047 |

| Placebo | 174 | +0.003 | ||

| TIGER-2 (48 Weeks) | Denufosol | 233 | +0.040 | 0.742 |

| Placebo | 233 | +0.032 |

Analysis of Forced Expiratory Flow between 25% and 75% of Vital Capacity (FEF25%-75%) and Forced Vital Capacity (FVC)

FEF25%-75% is a measure of airflow in the small airways, while Forced Vital Capacity (FVC) represents the total amount of air that can be forcibly exhaled after a full inspiration.

In a Phase 2 study, denufosol demonstrated significant improvements in both FEF25%-75% and FVC compared to placebo (P = 0.008 and P = 0.022, respectively). cfdb.eu

The results from the Phase 3 trials were less consistent. In the TIGER-1 study, there was a trend towards improvement in FEF25%-75% with denufosol, but the difference between the groups was not statistically significant at the 24-week endpoint. atsjournals.org However, for a subset of patients with a predicted FEV1 of less than or equal to 110%, there was a significant improvement in FEF25%-75% (p=0.025).

In the TIGER-2 trial, the change from baseline in FEF25%-75% at the 48-week endpoint was -0.034 L/sec for the denufosol group and -0.018 L/sec for the placebo group, with no statistically significant difference (p=0.728). fiercebiotech.com

| Trial | Parameter | Denufosol Group Change | Placebo Group Change | P-value |

|---|---|---|---|---|

| Phase 2 (28 Days) | FEF25%-75% | Statistically Significant Improvement | - | 0.008 |

| Phase 2 (28 Days) | FVC | Statistically Significant Improvement | - | 0.022 |

| TIGER-2 (48 Weeks) | FEF25%-75% (L/sec) | -0.034 | -0.018 | 0.728 |

Pulmonary Exacerbation Rates and Time to First Exacerbation

Pulmonary exacerbations are a major cause of morbidity in CF and are therefore a critical endpoint in clinical trials. In the TIGER-1 trial, no significant differences were observed between the denufosol and placebo groups in terms of exacerbation rates. nih.gov Similarly, the TIGER-2 trial found no significant difference in the time to first pulmonary exacerbation (p=0.132). fiercebiotech.com The incidence of pulmonary exacerbations in TIGER-2 was 21% for the denufosol group and 26% for the placebo group. nih.gov

| Trial | Parameter | Denufosol Group | Placebo Group | P-value |

|---|---|---|---|---|

| TIGER-2 (48 Weeks) | Incidence of Pulmonary Exacerbation | 21% | 26% | N/A |

| Time to First Pulmonary Exacerbation | No Significant Difference | No Significant Difference | 0.132 |

Other Respiratory Function Tests and Disease Progression Markers

Beyond the primary endpoints, clinical trials in CF often include a range of other measures to provide a more comprehensive picture of a drug's effect. For denufosol, patient-reported outcomes (PROs) were also considered. PROs are measures of a patient's health status that come directly from the patient and can include assessments of symptoms and quality of life. nih.govatsjournals.org The use of such instruments in CF research has been growing, aiming to capture the clinical relevance of statistical findings. nih.gov

Methodological Considerations in Clinical Trial Design for Airway Therapies

The design and interpretation of clinical trials for airway therapies in cystic fibrosis are subject to a number of methodological considerations.

Patient Population: The heterogeneity of the CF population, in terms of age, disease severity, and genetic mutations, presents a challenge. Trials often have specific inclusion and exclusion criteria to create a more homogenous study group. For instance, the denufosol Phase 3 trials focused on patients with mild lung function impairment (FEV1 ≥ 75% of predicted). nih.govfiercebiotech.com

Endpoint Selection: While FEV1 is a well-established primary endpoint, there is a growing recognition of the importance of other measures, including patient-reported outcomes, to fully capture the clinical benefit of a therapy. nih.govatsjournals.org The duration of the trial is also a key factor, with longer trials, such as the 48-week TIGER-2 study, providing more insight into the long-term effects on disease progression.

Pediatric Considerations: Conducting trials in children requires a specialized approach. The design must accommodate the needs of both the children and their families to ensure successful enrollment and participation. appliedclinicaltrialsonline.com Furthermore, standard endpoints like FEV1 may not be suitable for very young children, necessitating the use of alternative measures and a primary focus on safety and tolerability, as seen in the REACH trial.

Placebo Response: A notable placebo response can sometimes be observed in clinical trials, which can make it more challenging to demonstrate the efficacy of the investigational drug.

Background Therapies: Patients with CF are often on multiple concomitant medications. The potential for interactions with these background therapies needs to be considered in the trial design and analysis.

Stratification of Patient Populations Based on Baseline Lung Function and CFTR Genotype

Clinical trials for this compound primarily stratified patient populations based on baseline lung function, with a notable independence from an individual's Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) genotype. The pivotal Phase III trials, known as TIGER-1 and TIGER-2, focused on patients with early-stage or mild lung disease. sciencedaily.combiospace.com The key inclusion criterion for these studies was a Forced Expiratory Volume in one second (FEV₁) at or above 75% of the predicted normal value for age, gender, and height. nih.govnih.govatsjournals.org The TIGER-2 trial further refined this criterion to an FEV₁ between 75% and 110% of the predicted normal value. clinicaltrials.govfiercebiotech.com

This strategy was rooted in the therapeutic goal of intervening early in the course of cystic fibrosis (CF) lung disease to potentially slow or prevent the progressive, irreversible airflow obstruction that characterizes the condition. nih.govatsjournals.org By targeting a population with preserved or only mildly impaired lung function, researchers aimed to assess the potential of denufosol to modify the disease's trajectory from its initial stages. sciencedaily.comatsjournals.org

A defining feature of the denufosol clinical research paradigm was its approach to CFTR genotype. The mechanism of denufosol, which involves activating an alternative chloride channel via the P2Y₂ receptor, is designed to bypass the defective CFTR protein. nih.govwikipedia.org This mode of action means that its efficacy is theoretically independent of the specific CFTR mutation a patient carries. nih.govnih.govuq.edu.au Consequently, unlike CFTR modulator therapies that target specific gene mutations, the denufosol trials did not stratify or select patients based on their CFTR genotype. nih.govuq.edu.aunih.gov This inclusive approach allowed for the recruitment of a broad range of CF patients, regardless of their specific genetic defect. nih.govuq.edu.au

Table 1: Patient Stratification Criteria in Denufosol Phase III Trials

| Trial | Key Inclusion Criterion (Baseline Lung Function) | CFTR Genotype Criterion | Age Group |

|---|---|---|---|

| TIGER-1 | FEV₁ ≥ 75% of predicted normal nih.govatsjournals.org | Not a basis for stratification nih.govnih.gov | ≥ 5 years old biospace.comnih.gov |

Challenges in Demonstrating Clinical Benefit in Early-Stage Lung Disease

A significant challenge in the clinical assessment of this compound was demonstrating a clear and consistent clinical benefit in patients with early-stage cystic fibrosis lung disease. This patient population, characterized by normal to mildly impaired lung function (FEV₁ ≥ 75% predicted), inherently exhibits a slower and more variable rate of pulmonary decline compared to patients with more advanced disease. This subtle progression makes it difficult to measure a statistically significant treatment effect over the typical duration of a clinical trial.

The results of the two major Phase III trials, TIGER-1 and TIGER-2, exemplify this challenge. In the 24-week TIGER-1 trial, denufosol showed a statistically significant, albeit modest, improvement in lung function compared to placebo. nih.govatsjournals.org The mean change from baseline in FEV₁ was 0.048 liters for the denufosol group versus 0.003 liters for the placebo group. nih.govatsjournals.orgresearchgate.net

However, the subsequent 48-week TIGER-2 trial failed to replicate this finding and did not meet its primary endpoint. fiercebiotech.comwikipedia.orgrespiratory-therapy.com In this larger, longer-duration study, the improvement in FEV₁ was not statistically different between the treatment and placebo groups. nih.govrespiratory-therapy.com Patients receiving denufosol had an improvement of 40 mL, while patients receiving the placebo saw an improvement of 32 mL. fiercebiotech.comnih.govrespiratory-therapy.com The lack of a significant difference suggested that in a population with mild disease, factors other than the investigational drug could influence lung function measurements, and any potential treatment benefit was difficult to distinguish from this "noise."

Furthermore, secondary endpoints in the trials, such as the rate of pulmonary exacerbations, also showed no significant differences between the denufosol and placebo groups. nih.govnih.gov This underscored the difficulty of demonstrating a comprehensive clinical benefit in a healthier patient cohort where such events are less frequent. The disappointing results of the TIGER-2 trial ultimately led to the cessation of denufosol's clinical development. wikipedia.orgdrugbank.com

Table 2: Comparative Efficacy Results from Denufosol Phase III Trials

| Trial | Duration | Denufosol Group (Mean Change from Baseline FEV₁) | Placebo Group (Mean Change from Baseline FEV₁) | Treatment Effect (Difference) | Statistical Significance (p-value) |

|---|---|---|---|---|---|

| TIGER-1 | 24 Weeks | 0.048 L nih.govatsjournals.org | 0.003 L nih.govatsjournals.org | 0.045 L atsjournals.org | 0.047 nih.govatsjournals.org |

Statistical Methodologies for Longitudinal Pulmonary Function Data Analysis

The analysis of longitudinal pulmonary function data in the denufosol clinical trials employed sophisticated statistical methodologies to assess treatment effects over time. The primary efficacy endpoint in the Phase III studies was the change in FEV₁ from baseline to the final study visit. nih.govfiercebiotech.com

For the TIGER-2 trial, the primary analysis of this endpoint utilized an Analysis of Covariance (ANCOVA) model. researchgate.net This model adjusted the mean change in FEV₁ for potential confounding variables, with effects for the pooled study site and the baseline FEV₁ value included as covariates. researchgate.net This method aims to increase the precision of the treatment effect estimate by accounting for variability between clinical sites and the initial lung function of the patients. In cases where a patient's final data point was missing, the "last observation carried forward" (LOCF) method was used. fiercebiotech.comrespiratory-therapy.com

To analyze the progression of lung disease over the entire study period, the rate of change in FEV₁ was evaluated using a normality-based mixed-effects model. researchgate.net This statistical approach is particularly well-suited for longitudinal data as it can account for the correlation of repeated measurements within the same individual. The model included several components:

Fixed Effects : These represented factors that were assumed to have a consistent effect across the patient population, including the treatment group (denufosol or placebo), pooled study site, study week, and the baseline FEV₁ measurement. researchgate.net

Random Effects : A random effect for each patient was included to account for individual variability in their lung function trajectory. researchgate.net

Covariance Structure : A spatial power covariance structure was used. researchgate.net This component models the idea that measurements taken closer together in time within the same patient are more highly correlated than measurements taken further apart.

These statistical techniques were chosen to provide a robust and rigorous assessment of denufosol's effect on lung function, accounting for the complexities of longitudinal data collected in a multi-center clinical trial setting. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dornase alfa |

| Tobramycin |

| Ivacaftor |

| Lumacaftor |

| Tezacaftor |

Therapeutic Implications and Comparative Research Within Disease Pathophysiology

Denufosol (B1242441) Tetrasodium's Role in Addressing Fundamental Pathophysiological Defects of Cystic Fibrosis Lung Disease

Cystic fibrosis is characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to a dysfunctional CFTR protein. nih.gov This protein normally functions as a chloride ion channel, and its impairment results in abnormal ion transport across epithelial surfaces. nih.govnih.gov The consequence in the lungs is reduced airway surface liquid and dehydrated mucus, which impairs mucociliary clearance. atsjournals.org This creates an environment conducive to chronic infection and inflammation, ultimately causing progressive lung damage. atsjournals.org

Denufosol tetrasodium (B8768297) is an ion channel regulator designed to correct this fundamental ion transport defect. atsjournals.orgnih.gov It functions independently of the CFTR genotype, stimulating chloride secretion through an alternative pathway. nih.govnih.gov This makes it a potential therapeutic option for all individuals with CF, regardless of their specific CFTR mutation. nih.gov

Contributions to Restoring Airway Hydration and Mucociliary Clearance

Denufosol is a selective P2Y2 receptor agonist. atsjournals.org The P2Y2 receptor is present on the surface of airway epithelial cells. cff.org By activating these receptors, denufosol initiates a cascade of events that includes:

Increased chloride secretion: This helps to hydrate (B1144303) the airway surface liquid. atsjournals.orgatsjournals.orgnih.gov

Inhibition of sodium absorption: This further contributes to increasing the volume of the airway surface liquid. atsjournals.orgatsjournals.orgnih.gov

Increased ciliary beat frequency: This enhances the mechanical clearance of mucus from the airways. atsjournals.orgnih.gov

These integrated actions collectively work to restore airway hydration and improve mucociliary clearance, which are critical for maintaining lung health in individuals with CF. atsjournals.org

Strategic Positioning for Early Intervention in Cystic Fibrosis Disease Progression

The progression of lung disease in cystic fibrosis begins early in life, with evidence of structural and functional changes in the lungs of young children. atsjournals.org Intervening early in the disease process has the potential to delay or prevent the irreversible airflow obstruction that characterizes advanced CF lung disease. atsjournals.orgnih.gov

Denufosol tetrasodium has been investigated as a potential agent for early intervention. atsjournals.org Its mechanism of action, which targets the underlying pathophysiological defects, suggests that it could modify the course of the disease, particularly when administered before significant lung damage has occurred. atsjournals.org Clinical trials have been conducted in patients with normal to mildly impaired lung function, characteristic of early-stage CF, to evaluate the efficacy and safety of denufosol in this population. atsjournals.orgnih.gov One phase 3 clinical trial showed that denufosol improved lung function in CF patients with normal to mildly impaired lung function. nih.gov

Comparative Analysis with Other Modalities for Ion Transport Modulation in Cystic Fibrosis

Denufosol's approach to modulating ion transport can be compared with other therapeutic strategies for cystic fibrosis that also aim to improve airway hydration and mucociliary clearance.

CFTR modulators are a class of drugs that target the defective CFTR protein itself. nih.govcff.org They are broadly categorized as:

Potentiators: These drugs, such as ivacaftor, increase the activity of the CFTR protein at the cell surface, essentially holding the channel open so that more chloride can flow through. nih.govcff.org

Correctors: These drugs, such as lumacaftor, help to properly fold the misfolded CFTR protein, allowing it to be trafficked to the cell surface. nih.govcff.org

A key difference between CFTR modulators and denufosol is their dependence on the CFTR protein. CFTR modulators are effective only in patients with specific CFTR mutations that produce a protein that can be "potentiated" or "corrected". cff.org In contrast, denufosol acts independently of the CFTR channel, making it a potential treatment for all CF patients, regardless of their genotype. nih.gov

Table 1: Comparison of this compound and CFTR Modulators

| Feature | This compound | CFTR Potentiators and Correctors |

|---|---|---|

| Target | P2Y2 receptor | Defective CFTR protein |

| Mechanism of Action | Activates an alternative chloride channel, inhibits sodium absorption, increases ciliary beat frequency | Increases the function of the existing defective CFTR protein |

| Genotype Dependence | Independent of CFTR genotype | Dependent on specific CFTR mutations |

In cystic fibrosis, the lack of functional CFTR leads to overactivity of the epithelial sodium channel (ENaC), resulting in excessive sodium and water absorption from the airway surface. nih.gov ENaC inhibitors, such as amiloride, aim to block this channel to increase the airway surface liquid. nih.gov

Denufosol also has an inhibitory effect on sodium absorption, which is one of its mechanisms for improving airway hydration. atsjournals.orgatsjournals.orgnih.gov However, denufosol's primary mechanism is the activation of chloride secretion via the P2Y2 receptor, a distinct pathway from direct ENaC blockade. Clinical trials with early ENaC inhibitors like amiloride showed disappointing results, possibly due to a short half-life on the airway surface. nih.gov

Osmotic agents work by increasing the salt or sugar concentration in the airways, which draws water from the cells into the airway surface liquid, thereby rehydrating the mucus.

Hypertonic saline is a concentrated salt solution that helps to clear mucus from the lungs and has been shown to improve lung function and reduce exacerbations. cysticfibrosisnewstoday.com

Mannitol is a sugar alcohol that is inhaled as a dry powder and has also been shown to improve lung function. nih.gov

While both denufosol and osmotic agents aim to increase airway surface liquid, their mechanisms differ. Denufosol actively stimulates ion transport to increase hydration, whereas osmotic agents create a passive osmotic gradient. The clinical effects of these different approaches may vary. For instance, some studies have shown that hypertonic saline can reduce airway wall thickness in children with CF. cysticfibrosisnewstoday.com However, a trial in infants and young children with CF did not find that hypertonic saline reduced the number of pulmonary exacerbations compared to isotonic saline. mdedge.com Mannitol has been noted for its convenience as a dry powder inhaler. nice.org.uk

Table 2: Comparison of Mechanisms for Airway Hydration

| Therapeutic Agent | Primary Mechanism of Action |

|---|---|

| This compound | P2Y2 receptor agonist; increases chloride secretion and inhibits sodium absorption |

| Hypertonic Saline | Creates an osmotic gradient to draw water into the airways |

| Mannitol | Creates an osmotic gradient to draw water into the airways |

Other Calcium-Activated Chloride Channel Activators (e.g., Lancovutide)

This compound represents an indirect approach to activating alternative chloride channels in the airway epithelium. Its mechanism is centered on the stimulation of the P2Y2 receptor, which in turn initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent activation of calcium-activated chloride channels (CaCCs). This contrasts with other therapeutic agents designed to more directly modulate CaCCs. A key example of such a channel is TMEM16A (also known as Anoctamin 1 or ANO1), which has been identified as a major component of CaCCs in airway epithelial cells. researchgate.netnih.gov

One such investigational agent that modulates chloride secretion is Lancovutide (also known as duramycin or MOLI1901), a 19-amino-acid tetracyclic peptide. researchgate.net Lancovutide was studied for its potential to increase chloride and water secretion in the airways of individuals with cystic fibrosis (CF). researchgate.net Its mechanism, however, appears to be distinct and more complex than a straightforward channel activation. Research suggests that lancovutide's ability to stimulate chloride efflux may be related to its interaction with cell membrane components, leading to unspecific changes, rather than a direct, targeted effect on CaCCs. nih.gov This indirect and somewhat non-specific mechanism presents a different therapeutic profile compared to the receptor-specific action of denufosol.

The complexity of targeting CaCCs is further highlighted by the dual role of channels like TMEM16A in airway pathophysiology. While activating TMEM16A can enhance chloride and fluid secretion, which is theoretically beneficial for hydrating airway surfaces, it is also implicated in mucus hypersecretion and airway smooth muscle contraction. nih.govmdpi.compnas.org This has sparked debate within the research community as to whether activation or inhibition of TMEM16A would be the more appropriate strategy for inflammatory airway diseases. nih.govmdpi.com Consequently, the therapeutic hypothesis for CaCC activators is not as straightforward as simply "bypassing" the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.

Several small-molecule activators of TMEM16A have been identified through high-throughput screening, such as the compound Eact. bioworld.com These agents have been shown to stimulate chloride secretion in human airway cells and represent a more direct pharmacological approach to CaCC activation than denufosol. nih.govbioworld.com However, the challenge remains that potent, direct activation of TMEM16A could potentially exacerbate mucus production and bronchoconstriction, effects that were noted as adverse events (e.g., cough) in clinical trials of the P2Y2 agonist denufosol. nih.gov

Another alternative chloride channel that has garnered interest as a therapeutic target is SLC26A9. mdpi.comfrontiersin.orgmdpi.comencyclopedia.pub This constitutively active chloride channel is also expressed in the airway epithelium and is considered a potential modifier of CF lung disease. frontiersin.orgmdpi.com Pharmacological activation of SLC26A9 is being explored as a genotype-agnostic strategy to restore epithelial chloride secretion. frontiersin.org Unlike denufosol's reliance on the P2Y2 receptor and subsequent calcium signaling, targeting SLC26A9 represents a different, parallel strategy to enhance chloride transport.

The table below summarizes the key characteristics of these different approaches to activating alternative chloride channels.

| Compound/Target | Mechanism of Action | Therapeutic Rationale | Key Considerations |

| This compound | P2Y2 receptor agonist; indirectly activates CaCCs via increased intracellular calcium. | To hydrate airway surfaces and improve mucociliary clearance by bypassing the defective CFTR channel. | Development was halted due to lack of efficacy in Phase III trials. The indirect mechanism may have limited the magnitude or duration of the effect. |

| Lancovutide (Duramycin) | Interacts with cell membrane components, leading to changes that stimulate chloride efflux. | To increase airway surface liquid and facilitate mucus clearance. | Mechanism is considered non-specific and may not be a direct activation of a particular channel, raising questions about targeted efficacy. |

| TMEM16A Activators (e.g., Eact) | Direct pharmacological activation of the TMEM16A calcium-activated chloride channel. | To directly stimulate an alternative chloride secretion pathway in the airway epithelium. | TMEM16A is also involved in mucus secretion and smooth muscle contraction, so activation could have detrimental effects (e.g., mucus hypersecretion, bronchoconstriction). |

| SLC26A9 Activators | Direct pharmacological activation of the SLC26A9 chloride channel. | To provide a CFTR-independent pathway for chloride secretion that could benefit all CF patients, regardless of their CFTR mutation. | Specific activators are still in early stages of development; the full therapeutic potential and any off-target effects are yet to be determined. |

Considerations for Rational Combination Therapies in Complex Pulmonary Disease Management

The development of this compound occurred during an era when the standard of care for cystic fibrosis was focused on managing the downstream consequences of the primary genetic defect. Therapeutic strategies aimed to address multiple facets of the disease pathophysiology, including impaired mucociliary clearance, chronic infection, and inflammation. In this context, the rationale for using denufosol in combination with other existing therapies was conceptually strong, even if formal combination trials were not completed due to the cessation of its development.

A primary therapeutic goal in CF lung disease is the clearance of thick, obstructive mucus from the airways. At the time of denufosol's clinical trials, two key inhaled therapies for this purpose were dornase alfa and hypertonic saline. A rational combination approach would have involved pairing denufosol with one or both of these agents.

Combination with Mucolytics (Dornase Alfa): Dornase alfa is a recombinant human deoxyribonuclease I that cleaves extracellular DNA from neutrophils, which is a major contributor to the viscosity of CF sputum. The therapeutic hypothesis for combining denufosol with dornase alfa would be a synergistic effect on mucus clearance. Denufosol was designed to increase the volume of airway surface liquid, thereby hydrating the mucus layer, while dornase alfa would simultaneously decrease the viscosity of the mucus itself. This "hydration and thinning" combination could theoretically be more effective at improving mucociliary clearance than either agent alone.

Combination with Osmotic Agents (Hypertonic Saline): Hypertonic saline works by creating an osmotic gradient that draws water onto the airway surface, hydrating the mucus layer. This mechanism is complementary to that of denufosol. While hypertonic saline provides an external osmotic drive for hydration, denufosol stimulates the active secretion of chloride and, consequently, water from the epithelial cells. Combining these two "hydrators" could have provided a more robust and sustained increase in airway surface liquid.

It is important to note that the landscape of CF therapy has been fundamentally transformed by the advent of CFTR modulator drugs, such as ivacaftor, lumacaftor/ivacaftor, and the highly effective triple-combination therapy elexacaftor/tezacaftor/ivacaftor. nih.goversnet.org These therapies target the underlying protein defect for a large proportion of the CF population. nih.gov Had denufosol's development continued, a key question would have been its role in the era of CFTR modulation. For patients with residual disease despite modulator therapy, or for those with mutations unresponsive to available modulators, a P2Y2 agonist might still have offered a rational adjunctive therapy to maximize airway hydration through a CFTR-independent pathway. The concept would be to "correct" the CFTR protein as much as possible while simultaneously activating an alternative pathway to ensure optimal airway function.

The table below outlines the theoretical basis for potential combination therapies involving denufosol, reflecting the therapeutic thinking of its time and hypothetical future applications.

| Combination Therapy | Component 1: Denufosol | Component 2 | Rationale for Combination |

| Hydration + Mucolysis | P2Y2 agonist to increase airway surface liquid volume. | Dornase Alfa (Mucolytic) | To simultaneously hydrate the airway surface and decrease the viscosity of mucus, potentially leading to more effective mucociliary clearance. |

| Dual Hydration Strategy | P2Y2 agonist to actively secrete chloride and water. | Hypertonic Saline (Osmotic Agent) | To combine active (denufosol-driven) and passive (osmotic) mechanisms of airway hydration for a more significant and sustained effect. |

| Hypothetical CFTR-Independent and -Dependent Approach | P2Y2 agonist to activate an alternative chloride channel. | CFTR Modulators (e.g., Elexacaftor/ Tezacaftor/ Ivacaftor) | For patients with a partial response to CFTR modulators, this combination could maximize total chloride secretion by targeting both the partially restored CFTR channel and a separate, alternative channel. |

Ultimately, the failure of denufosol to meet its primary endpoint in the TIGER-2 clinical trial precluded the exploration of these rational combination therapies in clinical practice.

Emerging Research Avenues and Broader Applications of P2y2 Receptor Agonism

Denufosol (B1242441) Tetrasodium (B8768297) Research in Retinal Physiology and Disease Models

Denufosol tetrasodium, also known as INS37217, has been investigated for its potential role in treating retinal diseases characterized by the accumulation of subretinal fluid, such as retinal detachment. magnascientiapub.comeuchembioj.com The P2Y2 receptor is functionally expressed at the apical membrane of the retinal pigment epithelium (RPE), a critical site for fluid transport out of the subretinal space. euchembioj.comscienceasia.org Activation of these receptors by an agonist like denufosol is intended to stimulate the RPE fluid "pump" function, thereby enhancing the reabsorption of fluid and promoting retinal reattachment. euchembioj.com

Preclinical studies in animal models have demonstrated the viability of this approach. In rat and rabbit models of experimental retinal detachment, intravitreal administration of denufosol enhanced the removal of subretinal fluid and facilitated retinal reattachment compared to control vehicles. euchembioj.comchemrxiv.org Further research in mouse models found that a single subretinal injection of denufosol not only enhanced the rate of reattachment but also significantly improved the functional recovery of rods and cones, as measured by electroretinography. scienceasia.orgchemrxiv.org This functional rescue was associated with a reduction in retinal folding and a decrease in photoreceptor cell death. chemrxiv.org Despite these promising preclinical findings, clinical trials for this indication were terminated in 2006. magnascientiapub.comdistantreader.org

| Model System | Key Findings | Outcome | Citation |

| Rat Model of Retinal Detachment | Intravitreal administration enhanced subretinal fluid removal. | Facilitated retinal reattachment. | euchembioj.com |

| Rabbit Model of Retinal Detachment | Synthetic P2Y2 receptor agonists stimulated fluid reabsorption. | Improved rates of retinal reattachment. | chemrxiv.org |

| Normal and rds+/- Mouse Models | Subretinal injection enhanced recovery of a- and b-wave amplitudes. | Reduced photoreceptor cell death and improved retinal morphology. | chemrxiv.org |

| Bovine and Human Fetal RPE Monolayers (in vitro) | Denufosol significantly increased fluid absorption. | Demonstrated direct stimulation of RPE fluid transport function. | euchembioj.com |

Exploration of Purinergic Receptor Agonism in Other Secretory or Inflammatory Disorders

The fundamental role of the P2Y2 receptor in regulating ion and fluid secretion provides a strong rationale for exploring its therapeutic utility in a range of disorders beyond the airways. P2Y2 receptors are expressed in numerous immune and epithelial cells, where they can modulate inflammatory responses and secretory processes. euchembioj.com This has led to investigations into P2Y2 agonism for conditions involving glandular dysfunction, inflammation, and impaired healing. nih.govnih.gov

Emerging research has highlighted the potential for P2Y2 receptor agonists in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating inflammatory responses and promoting cell survival in the brain. nih.gov In the digestive system, P2Y2 receptor activation is involved in intestinal chloride secretion and has been studied in the context of inflammatory bowel diseases like Crohn's and ulcerative colitis, where its expression is increased. plos.orgnih.gov However, the function of P2Y2 receptors can be ambivalent, as they may also contribute to chronic inflammatory states in some contexts. plos.org Other areas of active research include wound healing, where P2Y2 agonists have been shown to promote the migration of key skin cells, and dry eye disease, a condition where agonists like diquafosol (B1208481) tetrasodium stimulate mucin and water secretion to enhance tear film stability. nih.gov

| Disorder Type | Specific Condition(s) | Role of P2Y2 Receptor Agonism | Citation |

| Autoimmune/Secretory | Sjögren's Disease, Dry Eye Disease | Stimulates fluid and mucin secretion from lacrimal and salivary glands. | nih.govnih.gov |

| Inflammatory (Airway) | Allergic Asthma, COPD | Modulates immune cell recruitment and mucociliary clearance. | euchembioj.com |

| Inflammatory (Digestive) | Crohn's Disease, Ulcerative Colitis | Regulates intestinal chloride secretion; expression is upregulated in inflammation. | plos.org |

| Wound Healing | Chronic Wounds | Promotes migration and proliferation of keratinocytes and fibroblasts. | nih.gov |

| Neurodegenerative | Alzheimer's Disease, Parkinson's Disease | May confer neuroprotective effects by modulating inflammation and cell survival. | nih.gov |

Computational and In Silico Studies for Novel Therapeutic Indications Beyond Primary Research Areas (e.g., SARS-CoV-2 Main Protease Inhibition)

Modern drug discovery increasingly relies on computational, or in silico, methods to identify new uses for existing molecules, a process known as drug repurposing. scienceasia.org These techniques, including molecular docking and virtual screening, allow researchers to rapidly and efficiently screen vast libraries of compounds against specific biological targets. scienceasia.orgdistantreader.org This approach can significantly shorten the drug development timeline by identifying established drugs that may be effective against new disease targets. mdpi.com

A prominent recent example of this methodology is the global effort to find inhibitors for the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A critical target for this virus is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. distantreader.orgnih.gov Researchers have used in silico screening to dock thousands of FDA-approved drugs and other compounds into the active site of the Mpro. nih.gov These simulations calculate the binding affinity and predict the interaction between the drug molecule and the protease's key amino acid residues, such as the catalytic dyad Cys145 and His41. plos.org This process has successfully identified novel candidate molecules from large databases that could potentially inhibit viral activity, leading to further experimental validation. scienceasia.orgnih.gov

While research has not yet been published on applying this specific approach to this compound for SARS-CoV-2, the methodology represents a powerful tool for future exploration. In silico studies could be employed to screen Denufosol and other P2Y2 receptor agonists against a wide array of therapeutic targets beyond their primary research areas, including viral proteases, to uncover previously unknown therapeutic potential.

Future Directions for P2Y2 Receptor-Targeted Drug Discovery and Development

The future of drug discovery targeting the P2Y2 receptor is focused on overcoming key challenges related to ligand specificity and expanding the therapeutic applications of both agonists and antagonists. A significant hurdle in the development of P2Y2 agonists has been a lack of selectivity, as many compounds also activate other P2Y receptor subtypes, such as P2Y4 and P2Y6. Therefore, a primary goal is the design and screening of highly specific and potent P2Y2 receptor modulators to minimize off-target effects.

To achieve this, researchers are developing novel chemical probes and fluorescent ligands. mdpi.com These tools are crucial for high-throughput screening assays and for studying the structural requirements for receptor binding and antagonism in detail. mdpi.com The development of more selective antagonists is also a high priority, as P2Y2 receptor blockade has shown therapeutic promise in preclinical models of chronic inflammation, fibrotic diseases, and cancer. nih.gov

Ultimately, the continued elucidation of the diverse physiological and pathological roles of the P2Y2 receptor will drive the identification of new clinical targets. As the understanding of purinergic signaling in various diseases deepens, the development of next-generation P2Y2-targeted therapies holds promise for addressing unmet needs in a wide range of conditions, from inflammatory disorders to neurodegeneration. nih.govnih.gov

Q & A

Q. What is the mechanistic basis for Denufosol tetrasodium's therapeutic action in cystic fibrosis (CF)?

Denufosol activates P2Y2 receptors on airway epithelial cells, stimulating chloride secretion via non-CFTR pathways (e.g., calcium-activated chloride channels) and inhibiting sodium absorption through epithelial sodium channels (ENaC). This dual action enhances airway surface liquid hydration, mucociliary clearance, and ciliary beat frequency, addressing CF's ion transport defects . Methodologically, these effects are validated using in vitro electrophysiology assays (e.g., Ussing chambers) and in vivo biomarkers like nasal potential difference measurements .

Q. How are clinical trials for this compound structured to assess efficacy in early-stage CF patients?

Phase 3 trials (e.g., TIGER-1) use randomized, double-blind, placebo-controlled designs with inclusion criteria targeting mild CF lung disease: FEV1 ≥75% predicted, age ≥5 years, and clinical stability ≥4 weeks pre-screening. Primary endpoints focus on lung function (absolute change in FEV1 at 24 weeks), while secondary endpoints include exacerbation rates and safety profiles. Dosing involves 60 mg inhaled via nebulizer (e.g., Pari LC Star®) three times daily .

Q. What methodological considerations are critical when selecting biomarkers for Denufosol's efficacy in CF trials?

FEV1 remains the gold standard for assessing airway obstruction, but its sensitivity in mild disease is limited. Complementary metrics include lung clearance index (LCI), sputum rheology, and mucociliary clearance rates. Trials must stratify patients by baseline lung function, as lower FEV1 correlates with acute declines post-inhalation, necessitating adaptive statistical models to control for covariates like age and infection status .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes between Phase 2 and Phase 3 trials of Denufosol?

Phase 2 trials (e.g., 28-day studies) reported FEV1 improvements of ~45 mL, while Phase 3 trials (e.g., TIGER-1) showed marginal gains (0.048 L vs. 0.003 L placebo). Contradictions may arise from differences in trial duration, patient heterogeneity (e.g., Pseudomonas infection status), or ceiling effects in mild disease. Sensitivity analyses adjusting for baseline FEV1 and subgroup stratification (e.g., age, genotype) are recommended to identify responsive cohorts .

Q. What experimental strategies optimize the assessment of Denufosol's long-term safety and durability?

Extended follow-up studies (e.g., TIGER-2) use repeated spirometry, high-resolution chest CT for structural lung changes, and pharmacokinetic monitoring to evaluate drug accumulation. Bayesian statistical frameworks can model longitudinal FEV1 trajectories, while mixed-effects regression accounts for dropout rates and inter-patient variability .

Q. How does Denufosol's chemical structure influence its pharmacodynamic profile compared to Diquafosol tetrasodium?

Denufosol (INS37217) contains a uridine-deoxycytidine dinucleotide core, whereas Diquafosol (INS365) is a uridine tetraphosphate derivative. Structural differences alter receptor binding affinity and metabolic stability: Denufosol's deoxycytidine moiety enhances resistance to ectonucleotidases, prolonging P2Y2 activation. Comparative studies using calcium flux assays (e.g., Fluo-4 dyes) and ciliary beat frequency measurements validate these distinctions .

Q. What statistical approaches address confounding variables in Denufosol trials, such as concomitant therapies or sex-based disparities?

Multivariate regression models adjust for covariates like mucolytic use (e.g., dornase alfa) or inhaled corticosteroids. Propensity score matching balances groups by medication burden, while sex-stratified analyses (e.g., logistic regression) reveal treatment-response differences: females often require higher drug exposure for equivalent FEV1 gains, possibly due to hormonal modulation of ENaC .

Methodological Resources

Retrosynthesis Analysis